4-Cyano-3-fluorobenzenesulfonamide
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Overview
Description
4-Cyano-3-fluorobenzenesulfonamide is an organic compound with the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol It is a fluorinated aromatic sulfonamide, characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) on the benzene ring, along with a sulfonamide group (-SO2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-cyano-3-fluorobenzenesulfonyl chloride with ammonia or an amine to form the sulfonamide . The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or under mild heating.
Industrial Production Methods
Industrial production of 4-Cyano-3-fluorobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 4-amino-3-fluorobenzenesulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
4-Cyano-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorobenzenesulfonamide depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain molecular targets . The sulfonamide group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-fluorobenzenesulfonamide: Similar structure but with the positions of the cyano and fluorine groups reversed.
N-Fluorobenzenesulfonimide: Contains a fluorine atom and a sulfonamide group but lacks the cyano group.
4-Cyano-3-fluorophenylboronic acid: Contains a boronic acid group instead of the sulfonamide group.
Uniqueness
4-Cyano-3-fluorobenzenesulfonamide is unique due to the combination of the cyano, fluorine, and sulfonamide groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H5FN2O2S |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-cyano-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12) |
InChI Key |
BBOFDZHBJLGTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)C#N |
Origin of Product |
United States |
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